molecular formula C34H32FeN5O5- B1207150 Nitrosoheme CAS No. 54854-55-6

Nitrosoheme

Cat. No.: B1207150
CAS No.: 54854-55-6
M. Wt: 646.5 g/mol
InChI Key: VVJKIDCZHAUALD-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Nitrosoheme (CAS 54854-55-6) is a nitrosylated heme compound with the chemical formula C₃₄H₃₂FeN₅O₅⁻ . This product is strictly labeled For Research Use Only (RUO) . RUO products are essential tools designed exclusively for laboratory research purposes, such as basic scientific investigation and pharmaceutical discovery . They are not intended for use in diagnostic procedures or any clinical application, and they are not meant for human or animal treatment . As a specialized reagent, this compound serves as a critical material for studying heme-protein interactions and nitric oxide signaling pathways in controlled research settings. Researchers utilize this compound to advance the understanding of biochemical processes and to aid in the development of new analytical methods. We supply this this compound reagent to qualified laboratories to support non-clinical, in-vitro research. Please consult the product specifications and relevant scientific literature for specific application details.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

54854-55-6

Molecular Formula

C34H32FeN5O5-

Molecular Weight

646.5 g/mol

IUPAC Name

azanylidyneoxidanium;3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron

InChI

InChI=1S/C34H34N4O4.Fe.NO/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;1-2/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);;/q;;+1/p-2

InChI Key

VVJKIDCZHAUALD-UHFFFAOYSA-L

SMILES

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].N#[O+].[Fe]

Canonical SMILES

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].N#[O+].[Fe]

Synonyms

nitrosoheme
nitrosylferroheme
nitrosylheme
nitrosylprotohaem
nitrosylprotoheme

Origin of Product

United States

Mechanistic Pathways of Nitrosoheme Formation and Reactivity

Nitric Oxide (NO) Generation Influencing Heme Nitrosylation

The availability of nitric oxide is the primary determinant for the formation of nitrosoheme. Both enzymatic and non-enzymatic routes contribute to the local concentrations of NO, which can then interact with heme proteins.

Enzymatic Nitric Oxide Synthase (NOS)-Dependent NO Production

The principal enzymatic source of nitric oxide in mammals is a family of enzymes known as nitric oxide synthases (NOS). ijbs.com These enzymes catalyze the oxidation of L-arginine to L-citrulline and NO. oup.com There are three main isoforms of NOS: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). ijbs.com While nNOS and eNOS are constitutively expressed and their activity is regulated by calcium levels, iNOS expression is induced by cytokines and other inflammatory stimuli, leading to the production of larger amounts of NO over a longer duration. nih.gov

The catalytic activity of all NOS isoforms requires a dimeric structure and the presence of several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (B1682763) (BH4). oup.compnas.org Electrons are transferred from NADPH through the flavins in the reductase domain to the heme iron in the oxygenase domain, where L-arginine is oxidized. oup.com The newly synthesized NO can bind to the heme of NOS itself, forming a transient heme-Fe(III)-NO complex before its release. mdpi.com This enzymatic production of NO is a crucial initial step for the subsequent nitrosylation of other heme proteins. nih.govresearchgate.net

Non-Enzymatic Nitrite (B80452) Reduction to Nitric Oxide under Physiological Conditions

In addition to the NOS pathway, nitric oxide can be generated through the reduction of nitrite (NO₂⁻), particularly under acidic and hypoxic conditions. researchgate.net This non-enzymatic pathway serves as an alternative source of NO when NOS activity is limited. nih.gov Several biological molecules and systems can facilitate this reduction. For instance, deoxyhemoglobin in red blood cells can reduce nitrite to NO, a process that is enhanced in hypoxic tissues. researchgate.netnih.gov This mechanism is thought to contribute to hypoxic vasodilation. researchgate.net

Other heme proteins and enzymes like xanthine (B1682287) oxidoreductase and components of the mitochondrial electron transport chain have also been shown to possess nitrite reductase activity, converting nitrite to NO. nih.govnih.gov This process can occur under both aerobic and anaerobic conditions, although it is generally more efficient in low-oxygen environments. nih.govnih.gov

Contribution of Redox State and Hypoxia to Local Nitric Oxide Concentrations

The local concentration of nitric oxide is significantly influenced by the cellular redox state and oxygen availability (hypoxia). nih.gov Hypoxia can increase NO production from nitrite reduction, as many of the enzymes involved in this process are more active at lower oxygen tensions. core.ac.ukresearchgate.net This creates a feedback loop where low oxygen levels promote the generation of a vasodilator, NO, in an attempt to increase blood flow and oxygen supply. core.ac.uk

The cellular redox environment also plays a critical role. For example, the availability of reducing equivalents can impact the rate of both enzymatic and non-enzymatic NO production. Furthermore, the redox state of heme proteins themselves can influence their ability to bind NO. researchgate.net Oxidative stress can lead to "NOS uncoupling," where the enzyme produces superoxide (B77818) instead of NO, thereby reducing the bioavailability of NO for heme nitrosylation. ijbs.com Conversely, NO can modulate the cellular redox state by interacting with components of the mitochondrial respiratory chain, such as cytochrome c oxidase, especially under hypoxic conditions. nih.gov

Coordination Chemistry and Ligand Exchange Processes at the Heme Iron Center

The formation of this compound is fundamentally a process of coordination chemistry, involving the direct interaction of nitric oxide with the iron atom at the center of the porphyrin ring of heme.

Direct Interaction of Nitric Oxide with Heme Iron (Fe²⁺ and Fe³⁺)

Nitric oxide has the ability to bind to both the ferrous (Fe²⁺) and ferric (Fe³⁺) states of the heme iron, a property that distinguishes it from other diatomic ligands like carbon monoxide and oxygen which primarily bind to the ferrous state. nih.gov However, the interaction with ferrous heme is generally more facile and results in a more stable complex. researchgate.net

The binding of NO to Fe²⁺-heme forms a ferrous nitrosyl complex, often denoted as {FeNO}⁷ in the Enemark-Feltham notation. researchgate.net This complex is paramagnetic with a doublet (S=1/2) ground state. researchgate.net In many heme proteins, the binding of NO to the ferrous iron is a key step in their biological function, such as the activation of soluble guanylyl cyclase (sGC). acs.org

Nitric oxide can also bind to ferric (Fe³⁺) heme, forming a ferric nitrosyl complex. nih.gov This interaction is typically weaker than with ferrous heme. mdpi.com The resulting complex is a singlet (S=0) ground state species. researchgate.net The reaction of NO with Fe³⁺-heme is relevant in the inhibition of certain enzymes like catalase. nih.gov

Kinetics and Thermodynamics of Nitrosyl Heme Complex Formation

The formation of nitrosyl heme complexes is governed by specific kinetic and thermodynamic parameters. The binding of NO to the ferrous heme of soluble guanylate cyclase, for example, is a very fast process, with an "on" rate constant (k_on) in the order of 4.5 × 10⁸ M⁻¹ s⁻¹. acs.org

Thermodynamically, the binding of NO to the heme iron can induce significant structural changes in the protein. A notable example is the "trans effect" of NO. In ferrous heme-nitrosyl complexes, the strong σ-bond between the iron and NO weakens the bond to the axial ligand on the opposite (trans) side of the heme plane. acs.org In the case of sGC, this effect leads to the cleavage of the bond between the iron and a proximal histidine residue, triggering a conformational change that activates the enzyme. acs.org

The stability of the nitrosyl heme complex is also influenced by the surrounding protein environment and the presence of other ligands. For instance, in some proteins, a reversible transition between a six-coordinate and a five-coordinate heme-Fe(II)-NO adduct can occur under physiological conditions. mdpi.com The kinetics of ligand binding and release are crucial for the signaling functions of many heme proteins. researchgate.net

Photodissociation Pathways of Nitrosyl Ferrous and Ferric Heme Complexes

The cleavage of the iron-nitric oxide (Fe-NO) bond in this compound, also known as nitrosyl heme, can be induced by light in a process termed photodissociation. This phenomenon has been observed in various heme proteins and synthetic model compounds, with the specific pathway and efficiency being highly dependent on the oxidation state of the heme iron (ferrous, Fe²⁺, or ferric, Fe³⁺) and the surrounding molecular environment.

Nitrosyl Ferrous Heme Complexes: In nitrosyl ferrous heme complexes, such as nitrosyl hemoglobin (HbNO) and nitrosyl myoglobin (B1173299) (MbNO), the photodissociation process is characterized by its ultrafast nature and generally low quantum yield. Upon absorption of a photon, the Fe-NO bond breaks in less than 100 femtoseconds. researchgate.net This leads to the formation of short-lived excited states of the unligated heme. researchgate.net However, the proximity of the dissociated nitric oxide (NO) radical within the heme pocket of the protein facilitates a very rapid "geminate recombination," where the NO molecule quickly rebinds to the ferrous iron. researchgate.netacs.org This efficient rebinding is the primary reason for the low observed quantum yield of net photodissociation. researchgate.net

The quantum yield (Φ), which represents the efficiency of the photochemical reaction, is notably low for nitrosyl ferrous hemoproteins. For instance, the quantum yield for HbNO is reported to be less than 0.001 to 0.003 under anaerobic conditions. researchgate.netmsu.runih.gov In the presence of oxygen, the quantum yield can increase significantly to about 0.01. msu.ru This is because oxygen can react with the photolysis products (the heme and the NO radical), preventing the rapid reassociation of the Fe-NO bond and making the effect irreversible. msu.ru In contrast, synthetic nitrosyl ferrous heme in a less constrained environment, like a micellar solution, exhibits a much higher quantum yield of 0.15, highlighting the controlling influence of the protein structure on the reaction. acs.org

Irradiation of ferrous nitrosyl complexes, such as the reduced nitrosocytochrome c (cyt c²⁺-NO), results in the cleavage of the heme-NO bond, leaving the heme iron in its reduced state and releasing a free NO radical. msu.ru

Nitrosyl Ferric Heme Complexes: The photodissociation of nitrosyl ferric heme complexes also occurs, though the mechanism shows some differences from the ferrous state. Nanosecond laser photolysis studies on ferric hemoproteins like metmyoglobin ((NO)MbIII) and oxidized cytochrome c ((NO)CytIII) show that NO dissociation occurs. acs.org The process involves the formation of transient heme species that are spectrally different from the final, uncomplexed ferric heme protein. acs.org These transient states relax to the stable uncomplexed form within a few microseconds. acs.org

Similar to their ferrous counterparts, the quantum yields for NO photodissociation from ferric hemoproteins are very low, typically an order of magnitude less than that of a comparable water-soluble iron(III) porphyrin. acs.org This is also attributed to rapid geminate recombination of the NO and the ferric heme within the protein's heme pocket. acs.org Quantum chemical studies suggest that, unlike the ferrous state where the heme coordination changes, the ferric heme may maintain its six-coordinate structure during the process, with the dynamics being more localized to the heme site. researchgate.net Photodissociation of the oxidized nitrosocytochrome c complex (cyt c³⁺-NO) has been suggested to yield a reduced cytochrome c (cyt c²⁺) and a nitrosonium ion (NO⁺). msu.ru

Table 1: Quantum Yields (Φ) for Photodissociation of Nitrosyl Heme Complexes

Compound Heme Iron State Environment Quantum Yield (Φ) Reference(s)
Nitrosyl Hemoglobin (HbNO) Ferrous (Fe²⁺) Anaerobic, in protein < 0.001 msu.ru
Nitrosyl Hemoglobin (HbNO) Ferrous (Fe²⁺) Aerobic, in protein ~ 0.01 msu.ru
Nitrosyl Hemoglobin (HbNO) Ferrous (Fe²⁺) In protein 0.003 researchgate.net
Nitrosyl Myoglobin (MbNO) Ferrous (Fe²⁺) In protein ~ 0.001 nih.gov
(NO)FeIIHem Ferrous (Fe²⁺) Micellar solution 0.15 (±0.01) acs.org
Ferrihemoproteins Ferric (Fe³⁺) In protein Very low acs.org

Transnitrosation and Related Interconversion Mechanisms Involving this compound

Transnitrosation is a chemical reaction involving the transfer of a nitroso group from one molecule to another. This process is a critical mechanism in cell signaling, allowing for the post-translational modification of proteins via S-nitrosation (also called S-nitrosylation) of cysteine thiol groups. nih.govmdpi.com this compound is implicated as a key player in these pathways, acting as a potential donor of nitric oxide.

The fundamental mechanism of transnitrosation from an S-nitrosothiol (RSNO) often involves the nucleophilic attack of a thiolate anion (RS⁻) on the electrophilic nitrogen atom of the nitroso group. researchgate.net While this compound itself is not an S-nitrosothiol, it can participate in the transfer of its NO group to an acceptor thiol, thereby forming an S-nitrosothiol. mdpi.com Metalloproteins such as cytochrome c have been shown to catalyze such nitrosation reactions. mdpi.com

The biological landscape of nitric oxide involves a dynamic interplay and interconversion between several related species. This compound, S-nitrosothiols (RSNOs), and dinitrosyl-iron complexes (DNICs) are considered to be the main biological reservoirs of NO. msu.ruresearchgate.net There is evidence for the interconversion between these species. researchgate.net For example, dinitrosyl-iron complexes, which contain iron bound to thiol ligands and NO, can participate in transnitrosation reactions by transferring an NO⁺ equivalent to an acceptor thiol. mdpi.com This suggests a dynamic equilibrium where the nitroso group can be passed between heme centers, iron-sulfur clusters, and protein thiols, allowing for precise regulation of protein function. nih.govmit.edu This network of reactions is crucial for modulating the activity of enzymes, ion channels, and transcription factors. nih.gov

Table 2: Key Species in this compound-Related Interconversions

Compound Class General Formula Role
Nitrosyl Heme Heme-NO NO carrier and donor
S-Nitrosothiols R-S-N=O NO carrier, donor, and acceptor
Dinitrosyl-Iron Complexes [Fe₂(SR)₂(NO)₄] NO reservoir and transnitrosating agent
Thiols R-S-H Acceptor of NO group

Molecular Interactions and Functional Modulation by Nitrosoheme

Nitrosoheme Association with Globin Proteins

Globin proteins, such as myoglobin (B1173299) and hemoglobin, are well-known for their heme prosthetic groups, which are central to their oxygen-binding capabilities. The interaction of nitric oxide (NO) with these heme groups, and associated cysteine residues, leads to the formation of this compound species and S-nitrosylated derivatives, modulating their physiological functions.

Nitrosylation of Myoglobin and Hemoglobin in Biological Systems

Myoglobin (Mb) and hemoglobin (Hb) are critical for oxygen transport and storage. Nitric oxide interacts with the ferrous heme iron (Fe(II)) in these proteins, forming a nitrosyl complex (Fe(II)-NO) mdpi.comencyclopedia.pub. This interaction is rapid and can occur in biological systems, influencing NO bioavailability. In addition to direct heme iron binding, S-nitrosylation, the covalent addition of an NO group to a cysteine thiol, also occurs in these proteins, particularly at Cys-93 in the β-subunits of human hemoglobin mdpi.compnas.org.

The formation of these this compound and S-nitrosylated species can lead to several functional outcomes. NO binding to deoxygenated Mb and Hb is a rapid bimolecular reaction acs.org. Oxyhemoglobin (HbO₂) and oxymyoglobin (MbO₂) can undergo NO-induced oxidation, where NO reacts with the heme iron, leading to the formation of a ferric (Fe(III)) state and potentially nitrate (B79036) acs.org. This scavenging of NO by extracellular hemoglobin can contribute to vasoconstriction mdpi.com. S-nitrosylation of Hb at Cys-93 can also occur, potentially influencing NO signaling mdpi.compnas.org. Studies have also shown that NO can facilitate heme insertion into apo-hemoglobin and apo-myoglobin at low doses, suggesting a role in maintaining the holo-form of these proteins researchgate.netnih.gov.

Table 1: Nitric Oxide Interactions with Myoglobin and Hemoglobin

ProteinInteraction TypeTarget SiteKey Outcome(s)Primary Citation(s)
Myoglobin (Mb)Heme Iron BindingFe(II) hemeReversible NO binding; NO-induced oxidation (MbO₂); Nitrite (B80452) reduction to NO (in deoxygenated Mb) mdpi.comencyclopedia.pubacs.orgahajournals.org
S-NitrosylationCysteine residuePotential modulation of protein conformation and function; possible storage/release of NO mdpi.comacs.org
Hemoglobin (Hb)Heme Iron BindingFe(II) hemeReversible NO binding; NO-induced oxidation (HbO₂); NO scavenging, potential vasoconstriction; NO storage mdpi.comencyclopedia.pubpnas.orgacs.orgacademie-sciences.fr
S-NitrosylationCys-β93Formation of SNO-Hb; potential role in NO signaling and vascular tone modulation mdpi.compnas.orgacademie-sciences.fr
Heme Insertion SupportApo-globinFacilitates heme insertion into apo-forms under low NO flux researchgate.netnih.gov

Role of Cytoglobin in Nitric Oxide Dioxygenation and this compound Intermediates

Cytoglobin (Cygb), a member of the globin superfamily, plays a significant role in regulating nitric oxide (NO) levels through its potent nitric oxide dioxygenase (NOD) activity nih.govresearchgate.netcumbria.ac.ukacs.org. Cygb efficiently consumes NO in an oxygen-dependent manner, metabolizing it to nitrate nih.govresearchgate.netacs.org. This activity is crucial for regulating NO concentration in tissues, particularly in the vascular wall, where it influences vascular tone and blood pressure cumbria.ac.uk.

The mechanism involves the ferrous form of Cygb (Cygb(Fe²⁺)) reacting with O₂ to form an oxyferrous species (Cygb(Fe²⁺-O₂)), which is the active form for NO dioxygenation nih.gov. Cellular reducing systems, such as cytochrome P450 reductase and ascorbate, regenerate the ferrous state of Cygb, supporting its continuous NO dioxygenase function nih.govacs.org. Cygb is considered a more potent NOD than other known globins due to structural differences in its heme environment, leading to a higher rate of NO consumption nih.govresearchgate.net. While the direct formation of a stable "this compound intermediate" in Cygb is not explicitly detailed in the context of its NOD function, the transient interaction of NO with the heme iron is central to its catalytic cycle. Mutations in Cygb have been shown to significantly alter its NO dioxygenase activity mdpi.com.

Table 2: Cytoglobin's Role in Nitric Oxide Metabolism

ProteinPrimary FunctionMechanismKey Outcome(s)Primary Citation(s)
CytoglobinNitric Oxide Dioxygenase (NOD)O₂-dependent consumption of NO by ferrous Cygb, forming nitrateRegulation of NO levels; modulation of vascular tone and blood pressure nih.govresearchgate.netcumbria.ac.ukacs.org
Nitrite Reductase (under hypoxia)Generates NO from nitrite under anaerobic conditionsPotential role in NO homeostasis under hypoxic stress nih.govmdpi.com

Regulatory Impact of Heme Nitrosylation on Enzyme Activity

The interaction of NO with heme-containing enzymes can lead to profound changes in their catalytic activity, serving as a critical regulatory mechanism in cellular signaling and metabolism.

Activation Mechanisms of Soluble Guanylyl Cyclase (sGC)

Soluble guanylyl cyclase (sGC) is a key enzyme in the nitric oxide signaling pathway, mediating vasodilation and other physiological responses through the production of cyclic guanosine (B1672433) monophosphate (cGMP). sGC is a hemoprotein, with its heme moiety acting as the primary sensor for NO pnas.orgpnas.orgembopress.orgnih.gov. NO binds to the ferrous heme iron of sGC, triggering a cascade of events that leads to significant enzyme activation, often reported as a 300-fold increase in activity pnas.orgpnas.org.

The activation process is initiated by NO binding to the heme iron, forming a six-coordinate ferrous nitrosyl complex. This intermediate then undergoes a conformational change, involving the dissociation of the axial histidine ligand from the heme iron, resulting in a five-coordinate nitrosyl complex. This latter state is associated with full enzyme activation pnas.orgpnas.orgembopress.orgnih.govmdpi.com. This mechanism allows sGC to effectively compete with other NO scavengers within the cell, ensuring a robust signaling response pnas.org. While heme binding is the primary activation mechanism, studies also indicate that S-nitrosylation of cysteine residues in sGC can lead to desensitization, representing a distinct regulatory control nih.govresearchgate.netacs.org.

Table 3: Activation of Soluble Guanylyl Cyclase (sGC) by Nitric Oxide

EnzymeNO Binding SiteInitial NO Binding StateSubsequent State (Post-Histidine Dissociation)Resulting Functional ChangePrimary Citation(s)
Soluble Guanylyl Cyclase (sGC)Heme IronSix-coordinate (6C) NOFive-coordinate (5C) NO~300-fold activation pnas.orgpnas.orgembopress.orgnih.govmdpi.com

Inhibition of Cytochrome c Oxidase

Table 4: Inhibition of Cytochrome c Oxidase (CcO) by Nitric Oxide

EnzymeNO Interaction Site(s)Interaction TypeResulting Functional ChangePrimary Citation(s)
Cytochrome c Oxidase (CcO)Heme a₃Competitive binding with O₂ (Fe(II)-NO complex)Reversible inhibition pnas.orgnih.govahajournals.org
Cu<0xE1><0xB5><0x87>Non-competitive binding (metabolized to nitrite)Reversible inhibition pnas.orgoup.com
Cysteine residuesS-nitrosylationPersistent inhibition nih.govphysiology.orgphysiology.org

Modulation of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases involved in a vast array of metabolic processes, including drug metabolism and detoxification. Nitric oxide can modulate CYP activity through several mechanisms, often involving interactions with the heme moiety or related components.

Research indicates that NO can interfere with the insertion of heme into various proteins, including CYPs, potentially affecting their functional levels researchgate.net. Furthermore, NO has been shown to cause the down-regulation of certain CYP enzymes, such as CYP2B proteins, which may involve post-transcriptional modification nih.gov. While direct formation of a "this compound" species within CYPs and its specific modulatory effect are less extensively detailed compared to other heme proteins, the general reactivity of NO with the heme iron of CYPs is recognized nih.govoup.comrutgers.edu. For instance, diphenyleneiodonium (B1195379) (DPI), a compound that interacts with both flavins and heme, inhibits CYP-mediated activity, suggesting the heme is a target oup.comrutgers.edu. The similarities between CYP enzymes and nitric oxide synthases as heme-thiolate proteins also highlight potential points of interaction nih.gov.

Table 5: Modulation of Cytochrome P450 (CYP) Enzymes by Nitric Oxide

Enzyme Class/Specific EnzymeNO Interaction MechanismObserved Effect on Enzyme Activity/LevelsPrimary Citation(s)
Cytochrome P450 (CYP)Blocks heme insertion into the proteinReduced functional enzyme levels researchgate.net
Down-regulation of protein expression (e.g., CYP2B)Reduced enzyme activity nih.gov
Interaction with heme moiety (e.g., DPI)Inhibition of activity oup.comrutgers.edu
Heme-thiolate protein similarity to NOSImplies potential interaction pathways nih.gov

Compound List:

Adenosine triphosphate (ATP)

Cytochrome c

Cytochrome c Oxidase (CcO)

Cytochrome P450 (CYP) enzymes

Cytoglobin (Cygb)

Diphenyleneiodonium (DPI)

Flavin

Guanosine triphosphate (GTP)

Heme

Hemoglobin (Hb)

Myoglobin (Mb)

Nitrate

Nitrite

Nitric Oxide (NO)

this compound

Soluble Guanylyl Cyclase (sGC)

Superoxide (B77818)

Tetrahydrobiopterin (B1682763) (BH4)

Thiol

Thionitroxide

Hydrogen peroxide (H2O2)

Glutathione (B108866) (GSH)

Glutathione disulfide (GSSG)

S-nitrosoglutathione (GSNO)

Cyclic Guanosine Monophosphate (cGMP)

Advanced Analytical and Spectroscopic Methodologies for Nitrosoheme Characterization

Spectroscopic Probes for Heme-Nitrosyl Adducts

Spectroscopic techniques are indispensable in probing the intricate details of heme-nitrosyl complexes. These methods provide insights into the electronic transitions, paramagnetic properties, and vibrational characteristics that define the nature of the Fe-NO bond.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Nitrosoheme Detection

UV-Vis spectroscopy is a fundamental technique for detecting and characterizing this compound complexes. The formation of the heme-nitrosyl adduct results in distinct changes in the electronic absorption spectrum, particularly in the Soret and Q-band regions. acs.orglibretexts.org These spectral shifts provide a valuable fingerprint for identifying the coordination state of the iron center.

Five-coordinate (5C) ferrous heme-nitrosyl complexes typically exhibit a Soret band in the range of 400–405 nm. acs.org In contrast, the formation of a six-coordinate (6C) complex, often by the addition of a nitrogen-donor ligand, leads to a red-shift of the Soret band to approximately 420–425 nm. acs.org For instance, the six-coordinate ferric heme-nitrosyl complex [Fe(TPP)(NO)(MI)]X (where TPP is tetraphenylporphyrin (B126558) and MI is 1-methylimidazole) displays characteristic UV-Vis absorption bands at 430, 544, and 580 nm. acs.org Similarly, the five-coordinate ferric complex [Fe(TPP)(NO)]SbF6 shows a split Soret band at 370 and 411 nm, with a Q-band at 550 nm. acs.org In some applications, the amount of this compound produced can be quantified by measuring the absorbance at 540 nm, using hematin (B1673048) as a standard. koreascience.kr

Table 1: Characteristic UV-Vis Absorption Maxima for Different Heme-Nitrosyl Complexes

Compound/Complex Coordination State Soret Band (nm) Q-Bands (nm)
5C Ferrous Heme-Nitrosyl (TPP-type) Five-coordinate 400-405 -
6C Ferrous Heme-Nitrosyl (TPP-type) Six-coordinate 420-425 -
[Fe(TPP)(NO)(MI)]X Six-coordinate (ferric) 430 544, 580
[Fe(TPP)(NO)]SbF6 Five-coordinate (ferric) 370, 411 550

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Heme-Nitrosyl Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying paramagnetic species, including the S=1/2 ferrous heme-nitrosyl complexes. nih.govcbpf.br The EPR spectrum provides detailed information about the electronic structure and the local environment of the unpaired electron.

The g-values and hyperfine coupling patterns observed in EPR spectra are sensitive to the coordination number and geometry of the heme-nitrosyl complex. acs.org Five-coordinate ferrous heme-nitrosyls typically show rhombic EPR spectra with a characteristic three-line hyperfine splitting on the minimum g-value. acs.org In contrast, six-coordinate complexes exhibit rhombic EPR spectra with a nine-line hyperfine splitting pattern on the medium g-value. acs.org For example, the ferrous-nitrosyl complex of soluble guanylate cyclase (sGC) was identified as a five-coordinate species based on its EPR spectrum, which was nearly identical to that of a known 5-coordinate nitrosyl-heme complex. nih.gov Temperature-dependent EPR studies of nitrosyl hemoglobin (HbNO) and myoglobin (B1173299) (MbNO) have revealed the existence of both rhombic and axial species, with the rhombic form dominating at low temperatures and the axial form at higher temperatures. cbpf.br

Table 2: EPR Spectroscopic Features of Ferrous Heme-Nitrosyl Complexes

Complex Type Coordination State EPR Spectrum Hyperfine Splitting
Ferrous Heme-Nitrosyl (TPP-type) Five-coordinate Rhombic Three-line on minimum g-value
Ferrous Heme-Nitrosyl (TPP-type) Six-coordinate Rhombic Nine-line on medium g-value
Nitrosyl-sGC Five-coordinate Rhombic -
Nitrosyl Hemoglobin/Myoglobin Both Rhombic and Axial Temperature-dependent

Resonance Raman Spectroscopy for Structural and Electronic Insights

Resonance Raman (RR) spectroscopy is a highly sensitive vibrational technique that provides detailed structural information about the heme-nitrosyl adduct. nih.govwikipedia.org By tuning the laser excitation wavelength to coincide with an electronic transition of the heme chromophore, the Raman signals of specific vibrational modes associated with the heme and the Fe-NO unit are selectively enhanced. wikipedia.orgedinst.com

RR spectroscopy allows for the direct probing of the Fe-NO bond strength and geometry through the identification of the Fe-NO stretching (ν(Fe-NO)) and Fe-N-O bending (δ(Fe-N-O)) modes. nih.gov For instance, in the ferric nitrosyl adduct of nitrophorin 1, the Fe(III)-NO stretching and bending vibrations were identified at 591 and 578 cm⁻¹, respectively, using ¹⁵NO isotope labeling. nih.gov These frequencies are indicative of a typical Fe-NO bond strength. nih.gov Furthermore, RR spectroscopy can be used to identify the spin and oxidation states of the heme iron, providing a comprehensive picture of the electronic structure of the this compound complex. nih.gov This technique is particularly valuable for studying the structure-function relationships of heme proteins involved in nitric oxide binding and transport. nih.gov

Table 3: Key Vibrational Modes of Heme-Nitrosyl Complexes Identified by Resonance Raman Spectroscopy

Complex Vibrational Mode Frequency (cm⁻¹)
Nitrosyl Nitrophorin 1 (Fe(III)-NO) ν(Fe-NO) stretch 591
Nitrosyl Nitrophorin 1 (Fe(III)-NO) δ(Fe-N-O) bend 578

Mass Spectrometry Techniques in Nitrosyl Compound Analysis

Mass spectrometry (MS) has become an indispensable tool for the sensitive and selective analysis of a wide range of compounds, including nitrosyl species. When coupled with chromatographic separation techniques, MS offers powerful platforms for both qualitative and quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of non-volatile nitrosyl compounds and related species in complex matrices. nih.govnih.gov This technique is particularly well-suited for the quantification of trace-level impurities, such as nitrosamines, in pharmaceutical products. youtube.comwaters.com

In a typical LC-MS/MS workflow, the sample is first separated by liquid chromatography, and then the analytes are ionized and detected by the mass spectrometer. The use of multiple reaction monitoring (MRM) enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. mdpi.com For instance, a validated LC-MS/MS method for the determination of N-nitroso-atenolol in pharmaceuticals achieved a limit of quantification (LOQ) of 0.5 ng/mL. mdpi.com The development of such highly sensitive methods is crucial for ensuring the safety and quality of drug products. nih.govyoutube.com

Table 4: Performance of a Validated LC-MS/MS Method for N-Nitroso-Atenolol

Parameter Value
Linear Range 0.5–80 ng/mL
Limit of Detection (LOD) 0.2 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Nitrosyl Species

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, including certain nitrosyl species and their degradation products. youtube.comkoreascience.krrsc.org This method is widely used for the identification and quantification of volatile organic compounds (VOCs) in various samples. nih.govnih.gov

In the context of nitrosyl compound analysis, GC-MS can be employed to measure species like nitrite (B80452) and nitrate (B79036) after appropriate derivatization to make them volatile. mdpi.com For example, a GC-MS method using pentafluorobenzyl bromide for derivatization has been used to study the autoxidation of nitric oxide and the hydrolysis of S-nitrosothiols to nitrite. mdpi.com The use of stable isotopes, such as ¹⁵N and ¹⁸O, in conjunction with GC-MS provides definitive mechanistic insights. mdpi.com GC-MS is also a key technique for the analysis of nitrosamine (B1359907) impurities in various matrices, often with high sensitivity and reliability. youtube.com

Table 5: Instrumental Parameters for GC-MS Analysis of Derivatized Nitrite and Nitrate

Parameter Condition
Gas Chromatograph
Column Optima 17 (15 m × 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium
Injector Temperature 200 °C
Oven Temperature Program 70 °C (1 min), then to 280 °C at 30 °C/min
Mass Spectrometer
Ionization Mode Negative-ion chemical ionization
Reactant Gas Methane
Ion Source Temperature 180 °C
Interface Temperature 280 °C

Computational and Theoretical Approaches to Nitrosoheme Research

Quantum Mechanical Studies of Electronic Structure and Photophysics

Quantum mechanical (QM) studies are fundamental to understanding the intrinsic properties of molecules like nitrosoheme. These methods, including density functional theory (DFT) and ab initio calculations, allow for the detailed investigation of electronic structure, including orbital energies, charge distributions, and bonding characteristics. Such analyses are vital for predicting and interpreting the photophysical behavior of this compound, such as its absorption and emission spectra, as well as its response to light excitation, including potential photodissociation pathways dokumen.pubnih.govrsc.orgmdpi.com. For instance, QM calculations can elucidate the nature of excited states and the mechanisms by which molecules transition between them, influencing fluorescence quantum yields and other light-driven processes rsc.org. Studies on this compound complexes have specifically explored their photodissociation dynamics, linking electronic structure to photophysical outcomes dokumen.pub. However, the specific quantitative data derived from such studies on this compound, such as precise energy levels or spectral parameters, were not detailed in the provided search snippets.

Molecular Modeling and Dynamics Simulations of this compound-Protein Systems

Molecular modeling and molecular dynamics (MD) simulations are powerful tools for investigating the complex interactions between this compound and its biological environment, particularly proteins. MD simulations, rooted in Newton's laws of motion, allow researchers to observe the dynamic behavior of atoms and molecules over time, providing detailed insights into conformational changes, binding affinities, and the dynamic interplay within protein-ligand complexes mdpi.comfrontiersin.orgnih.govnih.govresearchgate.netnih.gov. These simulations, often performed in explicit solvent, can reveal how protein structures adapt to accommodate molecules like this compound and how these interactions influence biological function frontiersin.orgnih.gov. For this compound-protein systems, MD simulations could elucidate the stability of binding interfaces, identify key residues involved in interactions, and map potential pathways for ligand transfer or conformational changes within the protein mdpi.comfrontiersin.orgnih.govnih.govresearchgate.netnih.govnih.gov. While these methods are broadly applied to biomolecular systems, specific detailed simulation results or quantitative data pertaining to this compound-protein interactions were not found within the provided search results.

Data-Driven Computational Chemistry in Heme Systems

Biological and Physiological Significance of Nitrosoheme Mechanistic Context

Nitrosoheme in Cellular Signaling Networks

Nitric oxide (NO) is a critical intracellular and intercellular messenger that orchestrates a wide array of physiological processes through various signaling pathways nih.gov. NO exerts its effects, in part, by mediating post-translational modifications of proteins, notably through nitrosylation nih.gov. This modification can alter protein function and create novel protein-protein interactions, thereby influencing the composition and dynamics of cellular signaling networks nih.gov.

Research has explored methods to precisely control NO release to study its impact on cell signaling, such as using photo-cleavable metal-nitrosyl complexes to stimulate pathways like extracellular signal-regulated kinases (ERKs) nih.gov. These studies aim to elucidate how cells integrate endogenous and exogenous NO signals to orchestrate complex cellular responses nih.gov.

Beyond the well-studied S-nitrosylation of cysteine thiols, evidence suggests that NO can also form nitrosyl adducts with other biological moieties, including heme groups researchgate.net. These heme nitrosylation reactions, leading to species like nitrosylheme, have potential biological consequences, although many are still under investigation researchgate.net. For instance, heme nitrosylation has been implicated in modulating the activity of key enzymes, such as cytochrome oxidase and guanylyl cyclase, by either inhibiting or activating them researchgate.net. The precise mechanisms by which this compound influences broader cellular signaling pathways are an active area of research, with indications that it can interact with various cellular components and pathways nih.govresearchgate.net.

Molecular Target/ProcessObserved/Hypothesized EffectMechanism/ContextSource(s)
Protein ActivityModulationVia nitrosylation nih.gov
Protein InteractionsCreation of novel interactionsVia nitrosylation nih.gov
ERK Signaling PathwayRegulationNO-mediated nih.gov
Enzyme Activity (e.g., COX, GC)Inhibition/ActivationHeme nitrosylation researchgate.net
Cellular Signaling NetworksInterconnection/ControlNO-mediated signaling, potential heme modification nih.gov, simonsfoundation.org

Role in Oxygen Sensing and Adaptation to Hypoxia

Heme proteins serve as fundamental oxygen sensors across diverse organisms, including bacteria, yeast, and mammals, initiating signal transduction cascades in response to changes in oxygen tension nih.gov. These heme-based sensing mechanisms are crucial for cellular adaptation to low-oxygen environments (hypoxia) nih.gov. In mammals, the Hypoxia-Inducible Factor (HIF) pathway is a primary regulator of adaptation to hypoxia, with the accumulation of HIF-1α being a key molecular event mdpi.comijpp.com. While direct evidence for this compound's role in this specific pathway is limited, the broader involvement of heme in oxygen sensing suggests that modifications to the heme structure, such as nitrosylation, could influence its oxygen-binding properties or the efficiency of downstream signaling nih.gov.

Nitric oxide (NO) itself plays a role in human acclimatization to high altitudes, with observed increases in NO biomarkers nih.gov. The availability of NO can be influenced by oxygen levels, as its production is oxygen-dependent, and hypoxia can paradoxically increase reactive oxygen species (ROS) that lead to NO inactivation nih.gov. Studies on nitrosyl hemochrome, a compound related to this compound, highlight its pH-dependent stability, indicating that environmental factors can alter heme-bound NO species, potentially impacting cellular responses to oxygen levels researchgate.net.

Organism/SystemSensing MechanismAssociated Pathways/MoleculesPotential Role of Heme Nitrosylation/NOSource(s)
Bacteria, Yeast, MammalsHeme-based sensors (e.g., flavohemoproteins, hemokinases)Signal transduction pathwaysHeme modification may influence oxygen sensing or signaling nih.gov
Mammalian CellsHIF pathwayHIF-1α, HIF-2α, Prolyl hydroxylase domain (PHD) enzymesNO's role in hypoxia adaptation; heme modification could affect sensing nih.gov, mdpi.com, ijpp.com
Vascular TissueNO storagePhotorelaxation studiesHeme-bound NO as a potential depletable store researchgate.net
PlantsOxygen sensing genesFermentative metabolism, Alternative oxidase (AOX)NO production initiates within minutes of hypoxia stress biorxiv.org

Contributions to Cellular Redox Homeostasis and Antioxidant Mechanisms

Cellular redox homeostasis is a fundamental process that maintains the delicate balance between oxidizing and reducing reactions within cells, thereby regulating a multitude of biological functions mdpi.com. This equilibrium is vital for cellular health, and disruptions can lead to oxidative stress, cellular damage, and the initiation of pathological pathways mdpi.com.

Cells are equipped with sophisticated antioxidant defense systems, comprising enzymatic antioxidants such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase, alongside non-enzymatic antioxidants like glutathione (GSH), vitamins C, and E mdpi.commdpi.com. These systems work synergistically to neutralize reactive oxygen species (ROS), which are generated by various cellular sources including mitochondria, NADPH oxidases (NOX), and nitric oxide synthases (NOS) mdpi.com. While low levels of ROS act as crucial second messengers, elevated concentrations can cause significant oxidative damage mdpi.comnih.gov.

Nitric oxide (NO), a signaling molecule, also interacts with cellular redox environments. It can be inactivated by ROS, and conversely, hypoxia can sometimes trigger an increase in ROS that impacts NO availability nih.gov. Heme, a component of many redox-active enzymes, is susceptible to nitrosylation researchgate.net. Although direct evidence linking this compound to specific antioxidant mechanisms is limited in current literature, the presence of heme in critical enzymes involved in redox processes, such as catalase and cytochrome oxidase, suggests that its nitrosylation could potentially modulate cellular redox states or the activity of these enzymes researchgate.netscispace.com. The transcription factor Nrf2 is recognized as a master regulator of the antioxidant response, controlling the expression of genes vital for maintaining redox homeostasis, including those involved in heme and iron metabolism mdpi.comnih.gov.

Component/ProcessRole in Redox HomeostasisPotential Interaction with this compound/NOSource(s)
ROS ProductionSignaling mediator and source of oxidative damageNO can be inactivated by ROS; hypoxia can increase ROS, affecting NO availability nih.gov, nih.gov, mdpi.com
Antioxidant EnzymesScavenging of ROSHeme-containing enzymes (e.g., CAT, COX) may have their function modulated by heme nitrosylation researchgate.net, scispace.com, mdpi.com
Nrf2 PathwayMaster regulator of antioxidant gene expressionIndirect influence via regulation of heme/iron metabolism nih.gov, mdpi.com
Cellular Redox BalanceMaintenance of the balance between oxidation and reductionHeme nitrosylation represents a potential modulator of cellular redox status researchgate.net, mdpi.com

Insights from Microbial Systems Exhibiting Heme Nitrosylation

Microbial systems frequently employ heme-containing proteins to sense environmental cues, such as oxygen availability, and to initiate adaptive responses nih.gov. Studies have identified the presence of NO-reactive sites beyond thiols, including heme groups, within biological systems researchgate.net. Variations in the quantities and ratios of different nitroso species, including nitrosylheme compounds, have been observed between species, indicating species-specific metabolic and signaling pathways researchgate.net.

Emerging Research Directions and Future Perspectives in Nitrosoheme Studies

Development of Next-Generation Analytical Tools for In Vivo Nitrosoheme Monitoring

A significant hurdle in understanding the precise biological roles of this compound has been the challenge of detecting and quantifying this transient and reactive molecule within the complex environment of a living organism. The development of next-generation analytical tools capable of real-time, in vivo monitoring is therefore a critical research frontier.

Chemiluminescence-Based Assays: Ozone-based chemiluminescence detection has proven to be a highly sensitive and selective method for the quantification of nitric oxide (NO) and its metabolites, including iron-nitrosyl complexes. nih.govresearchgate.net A novel gas-phase chemiluminescence-based technique has been developed that allows for the detection of nitroso species, including nitrosylheme, in biological tissues and fluids without the need for prior extraction or deproteinization. researchgate.net This method can quantify as little as 100 femtomoles of bound NO, offering unprecedented sensitivity for in vivo studies. researchgate.net Further advancements in this area will likely focus on improving the spatial resolution and portability of these instruments to enable localized and continuous monitoring of this compound dynamics in various physiological and pathological states.

Fluorescent Probes for Real-Time Imaging: The design and synthesis of fluorescent probes that specifically react with this compound offer a powerful approach for visualizing its distribution and dynamics within living cells and tissues. researchgate.netresearchgate.netthermofisher.com While many existing probes target nitric oxide, the development of probes with high selectivity for the this compound complex is a key objective. researchgate.netresearchgate.netthermofisher.com Seminaphthofluorescein-based probes, for instance, have shown promise for imaging endogenously produced NO in live cells. researchgate.net Future efforts will likely focus on creating probes that are excitable by longer wavelengths to minimize tissue autofluorescence and enable deeper tissue imaging. The development of ratiometric and lifetime-based probes will also be crucial for providing quantitative measurements of this compound concentrations, independent of probe concentration and instrumental parameters.

Electrochemical Biosensors: Electrochemical sensors offer the potential for real-time, in situ detection of this compound with high temporal resolution. researchgate.netnih.govresearchgate.netvu.ltmdpi.com These sensors can be miniaturized for implantation into specific tissues, providing localized measurements of this compound fluctuations. researchgate.netnih.govresearchgate.netvu.ltmdpi.com Current research is focused on enhancing the selectivity and long-term stability of these sensors in complex biological media. The use of novel nanomaterials and enzyme-based recognition elements is a promising avenue for developing highly specific and sensitive this compound biosensors. nih.gov

Analytical ToolPrincipleAdvantagesFuture Directions
Chemiluminescence Reaction of NO with ozone to produce lightHigh sensitivity and selectivityImproved spatial resolution, portability
Fluorescent Probes Specific chemical reaction leading to a change in fluorescenceReal-time imaging in live cellsHigher selectivity for this compound, longer wavelength excitation, quantitative measurement capabilities
Electrochemical Sensors Oxidation or reduction of this compound at an electrode surfaceReal-time, in situ detection, high temporal resolutionEnhanced selectivity and long-term stability, miniaturization for targeted measurements

Elucidation of Novel this compound-Mediated Biological Processes

While the role of this compound in activating soluble guanylate cyclase is well-established, emerging research is uncovering a broader spectrum of biological processes that are modulated by this signaling molecule.

Regulation of Ion Channels: There is growing evidence that nitric oxide, and by extension this compound, can directly modulate the activity of various ion channels, thereby influencing cellular excitability and signaling. nih.govnih.gov For example, NO has been shown to stimulate the activity of large-conductance Ca2+-activated K+ (BKCa) channels in the endothelium. nih.gov The precise mechanisms by which this compound interacts with and alters the function of different potassium channels and other ion channels is an active area of investigation. nih.govlecturio.comteachmephysiology.comyoutube.com Understanding this regulation is crucial for elucidating the role of this compound in processes such as vasodilation, neurotransmission, and cardiac function.

Post-Translational Modifications: Protein S-nitrosylation, the covalent attachment of a nitric oxide group to a cysteine thiol, is a key post-translational modification that regulates the function of a wide range of proteins. nih.govnih.govmdpi.comresearchgate.net this compound, as a carrier of nitric oxide, is implicated in mediating these modifications. nih.govnih.govmdpi.comresearchgate.net Research is now focused on identifying the specific protein targets of this compound-mediated S-nitrosylation and understanding how this modification alters their activity, localization, and interaction with other proteins. nih.govnih.govmdpi.comresearchgate.net This line of inquiry is revealing the involvement of this compound in a vast array of cellular processes, from signal transduction to DNA repair. nih.gov

Host-Pathogen Interactions: The production of nitric oxide is a key component of the innate immune response to pathogens. Bacteria have evolved sophisticated mechanisms to sense and respond to nitric oxide, often involving heme-based sensors. nih.gov The formation of this compound within pathogens can have significant consequences for their survival and virulence. nih.gov For instance, nitroaromatic antibiotics can release nitric oxide, which can then interact with bacterial heme proteins. nih.gov Elucidating the role of this compound in the intricate interplay between host and pathogen is a burgeoning area of research with significant implications for the development of new antimicrobial strategies. nih.govnih.gov

Advanced Computational Integration with Experimental Data for Predictive Models

The complexity of this compound's interactions and its dynamic nature make it an ideal candidate for study using advanced computational methods. The integration of these in silico approaches with experimental data is creating powerful predictive models that can accelerate the pace of discovery in this compound research.

Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling: QM/MM simulations provide a powerful tool for investigating the electronic structure and reactivity of this compound within the complex environment of a protein active site. essex.ac.uknih.govmdpi.comnih.govtum.de By treating the this compound and its immediate surroundings with high-level quantum mechanics and the rest of the protein with more computationally efficient molecular mechanics, researchers can gain detailed insights into the mechanisms of this compound formation, its interaction with protein residues, and its role in catalysis. essex.ac.uknih.govmdpi.comnih.govtum.de These simulations can guide the design of experiments to test specific hypotheses about this compound function.

Machine Learning for Bioactivity Prediction: Machine learning algorithms are increasingly being used to predict the biological activity of molecules based on their structural and physicochemical properties. frontiersin.orgcopernicus.orgnih.govosti.govcopernicus.org In the context of this compound research, machine learning models can be trained on existing experimental data to predict which proteins are likely to be targets of this compound-mediated modification or to identify small molecules that can modulate this compound signaling. frontiersin.orgcopernicus.orgnih.govosti.govcopernicus.org This approach has the potential to significantly accelerate the discovery of new therapeutic targets and drug candidates related to this compound pathways.

Computational ApproachApplication to this compound ResearchPotential Outcomes
QM/MM Modeling Investigating the electronic structure and reactivity of this compound in protein active sites.Detailed understanding of reaction mechanisms, guiding experimental design.
Machine Learning Predicting protein targets of this compound and identifying modulators of this compound signaling.Accelerated discovery of therapeutic targets and drug candidates.

Interdisciplinary Research Strategies to Address Complex this compound Systems

The study of this compound lies at the intersection of chemistry, biology, physics, and medicine. Addressing the complex questions surrounding its function requires a highly interdisciplinary approach that integrates expertise and methodologies from these diverse fields.

Collaborative research that brings together chemists synthesizing novel probes, biologists investigating cellular signaling pathways, physicists developing advanced imaging techniques, and clinicians studying disease pathogenesis is essential for making significant progress. ikem.cz For example, understanding the role of this compound in cardiovascular disease requires the combined efforts of biochemists characterizing the interactions of this compound with cardiac proteins, physiologists measuring its effects on vascular tone, and cardiologists investigating its relevance in patients. nih.govmdpi.comnih.gov

By fostering a collaborative environment and breaking down the silos between traditional disciplines, the scientific community can more effectively unravel the complexities of this compound biology and translate fundamental discoveries into new diagnostic and therapeutic strategies.

Q & A

Q. What are the validated methodologies for quantifying nitrosoheme in cured meat products, and how do they ensure accuracy?

this compound is typically quantified using acetone/water extraction (e.g., 80% acetone) followed by spectrophotometric analysis at 540 nm, with hematin as a standard . To minimize photodegradation, procedures must be conducted under reduced lighting, and filtered extracts should be analyzed immediately . For example, Kim et al. (2015) homogenized sous-vide ham with acetone/water (40:6, v/v) at a 1:4 ratio and measured absorbance after filtration . Validation includes calibration curves and replication to account for matrix effects.

Q. How do residual nitrite levels correlate with this compound content, and what statistical approaches are used to analyze this relationship?

Residual nitrite is quantified via the Griess reaction, where sulfanilamide and naphthyl-ethylenediamine react with nitrite under acidic conditions, with absorbance measured at 540 nm . Studies show this compound positively correlates with residual nitrite (e.g., r = 0.61–0.78, p < 0.01), but correlations vary with gas composition (O₂:N₂ ratios) and curing agents . Statistical methods include one-way ANOVA, Duncan’s multiple range test for mean comparisons, and correlation matrices to assess interactions between variables like pH, moisture, and chroma .

Q. What are the critical factors influencing this compound formation during meat curing?

Key factors include:

  • Nitrite concentration : Higher residual nitrite enhances this compound formation but must comply with regulatory limits .
  • Gas composition : Modified atmosphere packaging (e.g., O₂:N₂ ratios of 7:3 vs. 9:1) affects oxidative stability, with lower O₂ favoring this compound retention .
  • pH : Optimal formation occurs near pH 6.0; alkaline conditions (pH ~8.0) shift absorbance maxima to 580 nm, complicating quantification .

Advanced Research Questions

Q. How do microbial nitric oxide synthases (NOS) contribute to this compound formation in fermented meats?

Staphylococcus xylosus produces NOS, converting L-arginine to nitric oxide (NO), which reacts with myoglobin to form this compound . Mutant studies (e.g., nos-deficient strains) show reduced this compound levels (A₅₄₀ = 0.060 vs. 0.090 in wild-type under low O₂), confirming enzymatic involvement . Advanced methods include gene complementation assays and pH-controlled fermentation to isolate NOS activity from abiotic factors .

Q. What experimental designs are optimal for isolating the effects of curing agents and storage conditions on this compound stability?

Factorial designs with fixed effects (e.g., treatment types: CN, BR, BT; gas ratios: 7:3, 8:2, 9:1) and interaction terms are recommended . For example, Lee et al. (2020) used a two-way ANOVA to evaluate gas composition × treatment interactions on color traits and this compound content, revealing that 7:3 O₂:N₂ with bittern (BT) maximized pigment retention . Replicate trials and randomized block designs mitigate batch variability .

Q. How can conflicting data on this compound-nitrite correlations across meat matrices be resolved?

Discrepancies arise from differences in meat type (e.g., pork vs. beef), fat content, and processing methods. Multivariate analysis (e.g., PCA or PLS regression) can disentangle confounding variables . For instance, in dried pork loin, residual nitrite correlates weakly with this compound (r = 0.32, p < 0.05) due to competing reactions with lipids, while sous-vide ham shows stronger correlations (r = 0.71) . Controlled replication across matrices and standardized extraction protocols (e.g., Hornsey’s method) improve cross-study comparability .

Q. What advanced techniques address this compound degradation during long-term storage studies?

To mitigate photochemical oxidation:

  • Use amber glassware or foil-covered vessels during extraction .
  • Monitor storage temperature (e.g., 4°C vs. −20°C) and O₂ permeability of packaging .
  • Track pigment fading via repeated spectrophotometric measurements and kinetic modeling (e.g., zero-order decay rates) .

Methodological Considerations

  • Data Analysis : Employ mixed-effects models to account for repeated measures in time-series studies (e.g., TBARS and this compound over 90 days) .
  • Instrumentation : Specify spectrophotometer parameters (e.g., Shimadzu UV-2450 vs. SpectraMax iD3) to ensure wavelength accuracy .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) when designing studies involving novel curing agents or microbial strains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.